

Application Notes: Diamide-Based Calcium Imaging in Insect Cells

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Compound of Interest

Compound Name: *Diamide*

Cat. No.: *B1670390*

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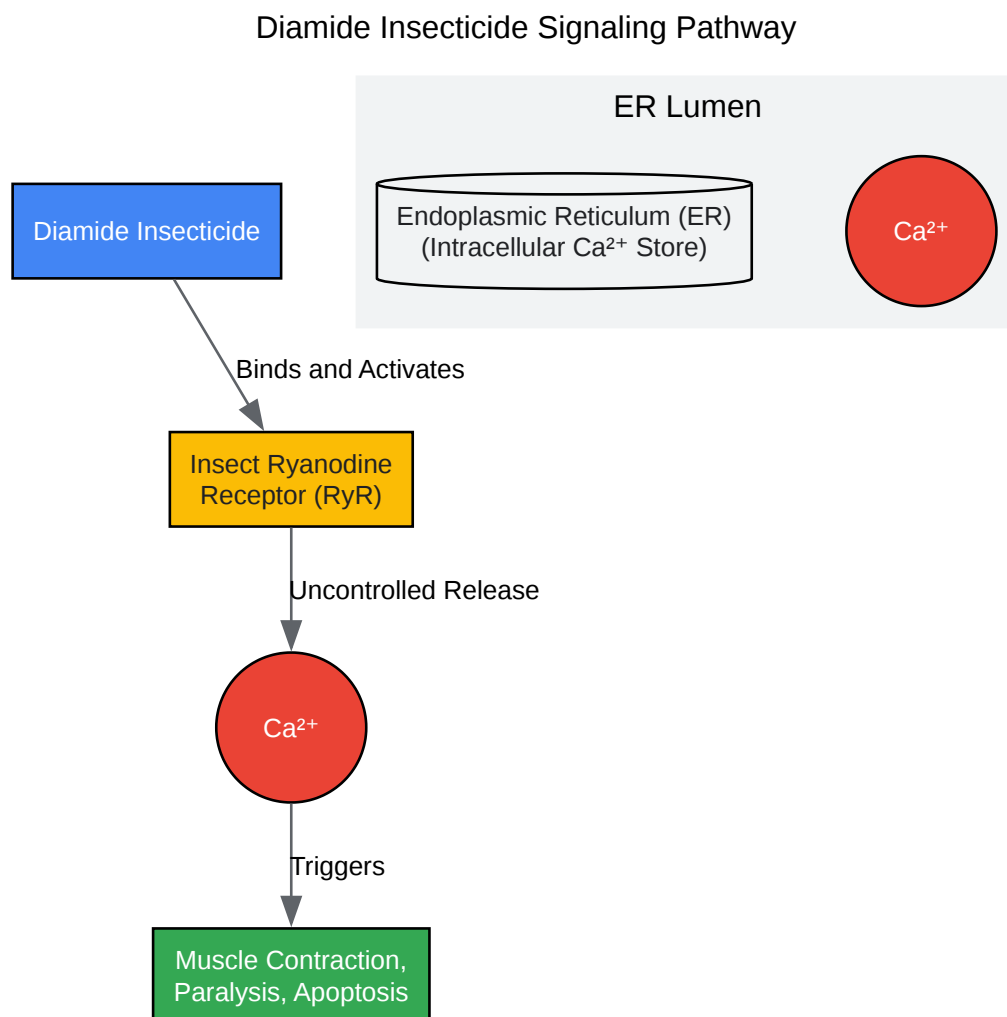
Introduction

Diamide insecticides, such as chlorantraniliprole and cyantraniliprole, represent a significant class of pesticides that act by selectively targeting insect ryanodine receptors (RyRs).[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum that are crucial for muscle contraction.[3] The binding of **diamides** to insect RyRs locks the channels in an open state, leading to an uncontrolled release of intracellular calcium stores, which results in muscle paralysis, feeding cessation, and eventual death of the insect.[3][4][5] The high selectivity of **diamides** for insect RyRs over their mammalian counterparts makes them effective and safer insecticides.[2]

Monitoring the mobilization of intracellular calcium ($[Ca^{2+}]_i$) is a direct method to study the activity of **diamide** insecticides on their target receptors. This protocol details a robust method for measuring **diamide**-induced calcium flux in the *Spodoptera frugiperda* cell line, Sf9, using the fluorescent calcium indicator Fluo-4 acetoxymethyl (AM) ester. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, calcium-sensitive form. Upon binding to Ca^{2+} , its fluorescence intensity increases by over 100-fold, making it an ideal probe for high-throughput screening and mechanistic studies.[6]

Signaling Pathway of Diamide Insecticides

Diamide insecticides directly engage and activate insect ryanodine receptors (RyRs), which are large ion channels responsible for regulating the release of calcium ions (Ca^{2+}) from the endoplasmic reticulum (ER) into the cytosol. This uncontrolled Ca^{2+} release leads to tonic muscle contraction, paralysis, and ultimately, the death of the insect.



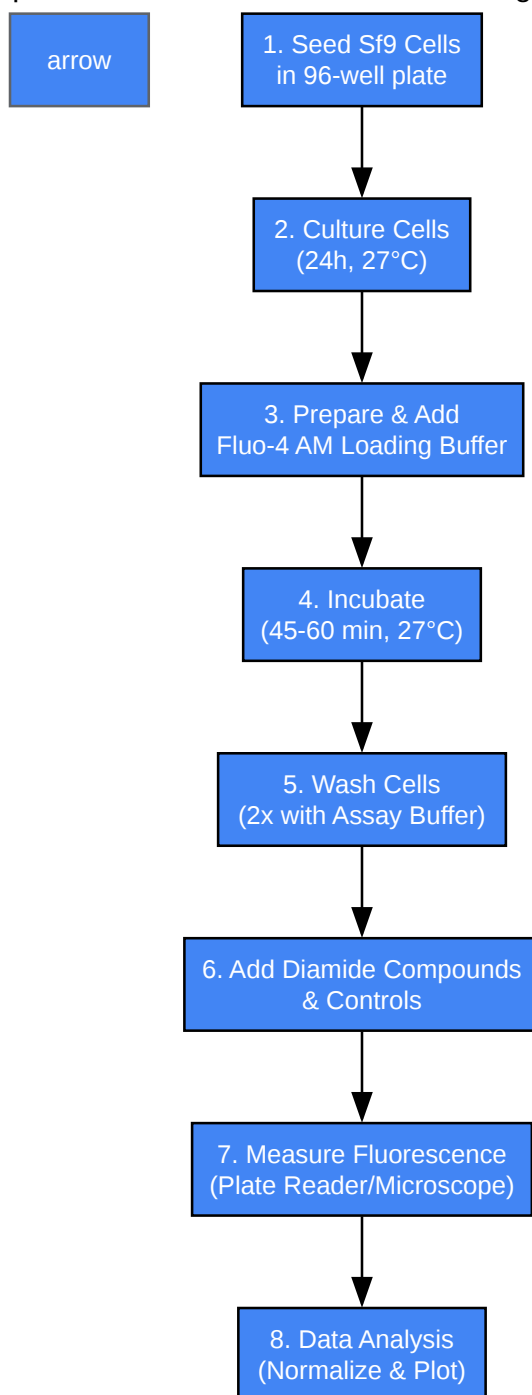
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Caption: **Diamide** insecticide mode of action on insect ryanodine receptors.

Experimental Workflow

The following diagram outlines the key steps for performing a **diamide**-based calcium imaging assay in insect cells.

Experimental Workflow for Calcium Imaging



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Caption: Step-by-step workflow for the calcium flux assay.

Data Presentation

Table 1: Reagent Preparation and Storage

| Reagent | Stock Concentration | Solvent | Storage Conditions | Stability of Stock Solution |
|----------------------|---------------------|----------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------|
| Fluo-4 AM | 1-5 mM | Anhydrous DMSO | -20°C, desiccated, protected from light | Recommended to be used fresh; if stored, use within one week. [6] |
| Pluronic® F-127 | 20% (w/v) | Anhydrous DMSO | 4°C | Stable for several months. [6] |
| Probenecid | 100-250 mM | 1 M NaOH or physiological buffer | -20°C | Can be stored for up to 6 months. [6] |
| Diamide Insecticides | 10-50 mM | Anhydrous DMSO | -20°C | Stable for several months. |
| Ionomycin | 1-10 mM | Anhydrous DMSO | -20°C | Stable for up to one year. |

Table 2: Working Solution and Loading Conditions for Sf9 Cells

| Parameter | Recommended Range/Value | Purpose |
|-----------------------------|-------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Cell Seeding Density | 40,000 - 80,000 cells/well | For a 96-well plate to achieve ~90% confluency.[7] |
| Fluo-4 AM Final Conc. | 1-5 μ M | Binds to intracellular Ca^{2+} . [8] |
| Pluronic® F-127 Final Conc. | 0.02-0.04% | Aids in the dispersion of Fluo-4 AM in aqueous media. [6] |
| Probenecid Final Conc. | 1-2.5 mM (Optional) | Anion-transport inhibitor to reduce dye leakage. [6] |
| Loading Temperature | 27°C | Standard culture temperature for Sf9 cells. |
| Loading Duration | 45-60 minutes | Optimal time for dye uptake and de-esterification. [9] |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} & Mg^{2+} , or Insect Ringer's Solution | Maintains cell viability and ionic balance during the assay. [8][9] |

Table 3: Diamide Insecticide Activity in Sf9 Cells Expressing Wild-Type *P. xylostella* RyR

| Compound | EC ₅₀ (μ M) | Fold Resistance (I4790M Mutant) | Reference |
|---------------------|-----------------------------|---------------------------------|-----------|
| Chlorantraniliprole | 0.015 | ~10-fold | [9] |
| Flubendiamide | 0.27 | >24-fold | [9] |

Note: Data derived from Sf9 cells expressing the ryanodine receptor of the diamondback moth, *Plutella xylostella*. EC₅₀ values can vary depending on the specific insect RyR being expressed.

Experimental Protocols

Cell Culture and Plating of Sf9 Cells

- Materials:
 - Sf9 insect cells
 - Sf-900™ II SFM or other suitable insect cell culture medium
 - Black-walled, clear-bottom 96-well microplates
 - Humidified incubator at 27°C (non-CO₂)
- Protocol:
 - Maintain Sf9 cells in suspension culture in a shaker flask at 27°C.
 - Ensure cells are in the logarithmic growth phase with >95% viability.
 - Count the cells and adjust the density with fresh medium.
 - Seed the 96-well plate with 40,000 to 80,000 cells per well in a volume of 100 µL.[\[7\]](#)
 - Allow cells to attach and form a monolayer by incubating for 24 hours at 27°C.

Preparation of Reagents and Compounds

- Fluo-4 AM Stock Solution (2 mM):
 - Bring a vial of Fluo-4 AM (e.g., 50 µg) and a vial of anhydrous DMSO to room temperature.
 - Add the appropriate volume of DMSO to the Fluo-4 AM to achieve a 2 mM concentration. Vortex thoroughly.
 - Note: Prepare this solution fresh. If storage is necessary, aliquot and store at -20°C for no more than one week.[\[6\]](#)
- Pluronic® F-127 Stock Solution (20% w/v):

- Dissolve 200 mg of Pluronic® F-127 in 1 mL of anhydrous DMSO. This may require gentle warming. Store at 4°C.[6]
- Assay Buffer:
 - Use a physiological saline buffer such as Hanks' Balanced Salt Solution (HBSS) containing calcium and magnesium, or an insect-specific saline.
- Fluo-4 AM Loading Buffer (for one 96-well plate, ~10 mL):
 - To 10 mL of Assay Buffer, add 20 µL of the 2 mM Fluo-4 AM stock solution (final concentration: 4 µM).
 - Add 10 µL of 20% Pluronic® F-127 (final concentration: 0.02%).
 - (Optional) Add Probenecid to a final concentration of 1-2.5 mM to prevent dye leakage.
 - Vortex the final loading solution thoroughly before use. Use within 1-2 hours.
- Compound Plate:
 - Prepare serial dilutions of **diamide** insecticides in Assay Buffer at 2x the final desired concentration.
 - Include a vehicle control (e.g., 1% DMSO in Assay Buffer) and a positive control for maximal calcium release (e.g., 5-10 µM Ionomycin).

Fluo-4 AM Loading Protocol

- After the 24-hour incubation, gently aspirate the culture medium from the wells of the 96-well plate.
- Wash the cell monolayer once with 100 µL of pre-warmed (27°C) Assay Buffer.
- Add 100 µL of the Fluo-4 AM Loading Buffer to each well.
- Incubate the plate for 45-60 minutes at 27°C, protected from light.[9]

- After incubation, aspirate the loading buffer and wash the cells twice with 100 μ L of pre-warmed Assay Buffer to remove extracellular dye.
- Add a final 100 μ L of Assay Buffer to each well.
- Incubate the plate at 27°C for an additional 15-30 minutes to ensure complete de-esterification of the dye within the cells.[8]

Calcium Flux Assay

- Place the cell plate into a fluorescence plate reader or onto an inverted fluorescence microscope equipped for live-cell imaging and fluid addition.
- Set the instrument parameters: Excitation ~490 nm, Emission ~515-525 nm.[7]
- Record a baseline fluorescence reading for 30-60 seconds.
- Add 100 μ L of the 2x compound solutions from the compound plate to the corresponding wells of the cell plate.
- Immediately begin recording the fluorescence intensity over time for 5-10 minutes. The kinetics of the response will vary depending on the **diamide** and its concentration.

Data Analysis

- Normalization: For each well, normalize the fluorescence data. A common method is to express the fluorescence change as a ratio (F/F_0), where F is the fluorescence at any given time point and F_0 is the average baseline fluorescence before compound addition.
- Dose-Response Curves: Plot the peak fluorescence response (or area under the curve) against the logarithm of the **diamide** concentration.
- EC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.

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